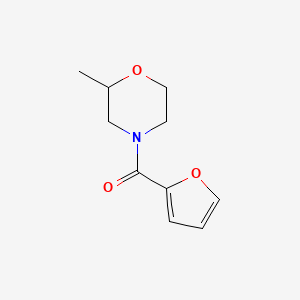
N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide, also known as DMTF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMTF is a small molecule that has been synthesized in the laboratory and has shown promising results in scientific research.
作用機序
The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. In neurons, N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to protect against oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In inflammation, N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
実験室実験の利点と制限
One advantage of N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide is that it is a small molecule that can easily penetrate cell membranes and reach its target. Another advantage is that it has shown promising results in various scientific research applications. However, one limitation of N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in certain applications.
将来の方向性
There are several future directions for the study of N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to test its efficacy in animal models of various diseases. Additionally, there is potential for the development of N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide-based drugs for the treatment of cancer, neurodegenerative diseases, and inflammation.
合成法
N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide can be synthesized using a variety of methods, including the reaction of 2-(trifluoromethyl)benzoyl chloride with 2,5-dimethylpyrazole in the presence of a base. The resulting product can be purified using column chromatography or recrystallization. Other methods of synthesis have also been reported in the literature.
科学的研究の応用
N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to protect neurons from oxidative stress and inflammation. In inflammation, N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-8-7-11(19(2)18-8)17-12(20)9-5-3-4-6-10(9)13(14,15)16/h3-7H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUOMSPMDLZFBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-Phenylpyrazol-4-yl)-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516535.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7516542.png)
![(E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B7516552.png)
![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7516556.png)


![2-[Methyl-(4-methylcyclohexyl)amino]-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B7516597.png)

![N-[3-(furan-2-ylmethoxy)propyl]acetamide](/img/structure/B7516603.png)




![2-Cyclopent-2-en-1-yl-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7516640.png)